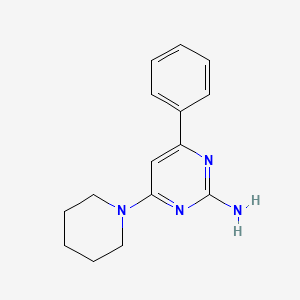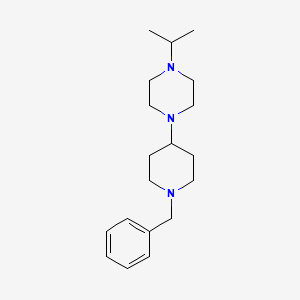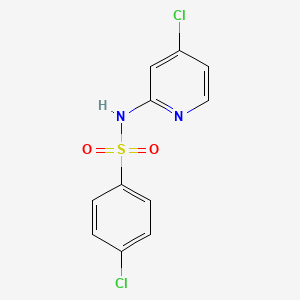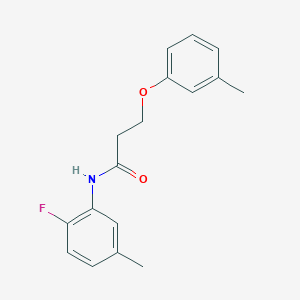
4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine
描述
4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine, commonly known as PPN, is a chemical compound that has gained significant attention in the field of scientific research. PPN is a potent inhibitor of the enzyme protein kinase C (PKC), which plays a crucial role in various cellular processes such as signal transduction, cell proliferation, and differentiation. The unique properties of PPN have made it an essential tool in the study of PKC-related diseases such as cancer, diabetes, and Alzheimer's disease.
作用机制
PPN is a potent inhibitor of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine, which plays a crucial role in various cellular processes. 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine is activated by the binding of diacylglycerol (DAG) and calcium ions, which leads to the phosphorylation of target proteins. PPN inhibits 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine by binding to the DAG-binding domain of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine and preventing its activation. This leads to the inhibition of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine-mediated cellular processes, including cell proliferation, differentiation, and apoptosis.
Biochemical and Physiological Effects
PPN has been shown to have various biochemical and physiological effects in vitro and in vivo. In vitro studies have shown that PPN inhibits the growth of various cancer cell lines, including breast, lung, and prostate cancer cells. PPN has also been shown to induce apoptosis in cancer cells by inhibiting 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine-mediated survival pathways. In vivo studies have shown that PPN has antidiabetic effects by improving insulin sensitivity and glucose tolerance. PPN has also been shown to improve cognitive function in animal models of Alzheimer's disease.
实验室实验的优点和局限性
PPN has several advantages as a research tool. It is a potent and selective inhibitor of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine, making it an essential tool for studying the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in various diseases. PPN is also stable and easy to handle, making it suitable for use in various lab experiments. However, PPN also has limitations. It has low solubility in water, which can make it challenging to use in some experiments. PPN can also have off-target effects, which can complicate the interpretation of results.
未来方向
The unique properties of PPN have made it an essential tool in the study of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine-related diseases. Future research could focus on developing novel therapeutic agents targeting 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine using PPN as a lead compound. Additionally, studies could investigate the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in other diseases, such as cardiovascular disease and neurodegenerative diseases. Further research could also focus on improving the solubility and specificity of PPN to overcome its limitations as a research tool.
Conclusion
In conclusion, PPN is a potent inhibitor of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine that has gained significant attention in the field of scientific research. PPN has been used to study the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in various diseases, including cancer, diabetes, and Alzheimer's disease. PPN has several advantages as a research tool, including its potency and selectivity. However, it also has limitations, including low solubility and off-target effects. Future research could focus on developing novel therapeutic agents targeting 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine using PPN as a lead compound and investigating the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in other diseases.
合成方法
PPN is a synthetic compound that is prepared by the reaction of 4-chloro-6-(1-piperidinyl)-2-pyrimidinamine with phenylmagnesium bromide. The reaction takes place in anhydrous ether and is catalyzed by copper(I) iodide. After the reaction, the product is purified by column chromatography to obtain pure PPN.
科学研究应用
PPN has been extensively used in scientific research to investigate the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in various diseases. 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine is a family of serine/threonine kinases that regulate various cellular processes, including cell proliferation, differentiation, and apoptosis. Dysregulation of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine has been implicated in the development and progression of various diseases, including cancer, diabetes, and Alzheimer's disease. PPN has been used to study the role of 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine in these diseases and to develop novel therapeutic agents targeting 4-phenyl-6-(1-piperidinyl)-2-pyrimidinamine.
属性
IUPAC Name |
4-phenyl-6-piperidin-1-ylpyrimidin-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N4/c16-15-17-13(12-7-3-1-4-8-12)11-14(18-15)19-9-5-2-6-10-19/h1,3-4,7-8,11H,2,5-6,9-10H2,(H2,16,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WHRIDYMUSRHKHX-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(CC1)C2=NC(=NC(=C2)C3=CC=CC=C3)N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10358160 | |
| Record name | 2-Pyrimidinamine, 4-phenyl-6-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
254.33 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-Pyrimidinamine, 4-phenyl-6-(1-piperidinyl)- | |
CAS RN |
101460-12-2 | |
| Record name | 2-Pyrimidinamine, 4-phenyl-6-(1-piperidinyl)- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10358160 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![2-[4-(acetylamino)phenoxy]-N-(2-chlorophenyl)acetamide](/img/structure/B5786697.png)
![1-[2-(4-chloro-3-methylphenoxy)ethyl]piperidine](/img/structure/B5786700.png)





![N'-[3-(2-methoxyphenyl)acryloyl]-2-thiophenecarbohydrazide](/img/structure/B5786738.png)
![(3,4-dimethoxyphenyl)[4-(methylthio)benzyl]amine](/img/structure/B5786768.png)
![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl benzoate](/img/structure/B5786784.png)
![ethyl 5-[(1,3-benzothiazol-2-ylthio)methyl]-2-oxo-2,3-dihydro-1H-imidazole-4-carboxylate](/img/structure/B5786791.png)


